N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
Key structural elements include:
- A 3-ethyl substituent at the 3-position of the pyrrolo-pyrimidine ring.
- A 4-oxo group contributing to hydrogen-bonding interactions.
- An N-(3,5-dimethoxyphenyl)acetamide side chain, where the methoxy groups at the 3- and 5-positions may influence solubility and target binding.
While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs offer insights into key trends (see §2).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-27-15-25-22-20(16-8-6-5-7-9-16)13-28(23(22)24(27)30)14-21(29)26-17-10-18(31-2)12-19(11-17)32-3/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRFPZBBQXSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines elements of pyrrolo[3,2-d]pyrimidine and acetamide, which may contribute to its pharmacological effects. Understanding its biological activity is essential for exploring its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O3 |
| Molecular Weight | 490.6 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique structure allows it to bind effectively to various receptors and enzymes, potentially modulating their activity. While the precise mechanisms remain under investigation, preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the pyrrolo[3,2-d]pyrimidine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives displayed growth inhibition percentages ranging from 43.9% across 56 cell lines, suggesting a broad-spectrum anticancer activity .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antibacterial and antifungal activities. These properties are critical in addressing resistant strains of pathogens .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For instance, studies have reported that similar pyrimidine derivatives act as inhibitors for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Study on Cytotoxicity and Mechanisms
In a recent investigation involving pyrrolo[3,2-d]pyrimidine derivatives, compounds were evaluated for their cytotoxic effects on renal carcinoma cell lines (RFX 393). The results indicated significant inhibition of CDK2 and TRKA enzymes with IC50 values of 11.70 µM and 19.92 µM respectively . Furthermore, these compounds induced G0–G1 phase arrest in the cell cycle, indicating their potential as anticancer agents.
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of related compounds against Mycobacterium tuberculosis. Several derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against this pathogen . This suggests that the compound may have similar efficacy against bacterial infections.
Scientific Research Applications
Neurological Applications
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide may act as positive allosteric modulators of the N-methyl-D-aspartate receptor (NMDAR). This receptor is crucial for synaptic plasticity and memory function. Such modulation could offer therapeutic avenues for neurological disorders such as Alzheimer's disease and schizophrenia.
Anticancer Potential
The compound's ability to interact with various cellular pathways suggests potential applications in oncology. Pyrrolo[3,2-d]pyrimidine derivatives have been studied for their anticancer properties, including the inhibition of tumor growth and induction of apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Compounds within this chemical class have shown promise as antimicrobial agents. The structural features of this compound may lead to interactions with bacterial enzymes or receptors, potentially inhibiting their growth and viability.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions (temperature, pH) to optimize yield and purity. Key steps often include the formation of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of substituents like dimethoxyphenyl groups through various coupling reactions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurological Effects | Demonstrated modulation of NMDAR activity leading to enhanced synaptic transmission in animal models. |
| Study B | Anticancer Activity | Showed significant inhibition of tumor cell proliferation in vitro; further studies suggested apoptosis induction mechanisms. |
| Study C | Antimicrobial Properties | Evaluated against various bacterial strains; exhibited promising results against resistant strains. |
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR): The target’s 3,5-dimethoxyphenyl and ethyl groups suggest optimized balance between lipophilicity (logP ~2–3) and hydrogen-bonding capacity (8 acceptors, 1 donor), critical for kinase inhibition or GPCR modulation.
- Crystallographic Considerations : SHELX-based refinement () is widely used for small-molecule crystallography, implying that the target’s structure could be resolved using similar methodologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
